molecular formula C18H36O2 B3108684 Tetradecyl isobutyrate CAS No. 167871-30-9

Tetradecyl isobutyrate

Cat. No.: B3108684
CAS No.: 167871-30-9
M. Wt: 284.5 g/mol
InChI Key: CFSDKUROIWNCSH-UHFFFAOYSA-N
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Description

Tetradecyl isobutyrate is a carboxylic ester with the IUPAC name tetradecyl 2-methylpropanoate. It is a semiochemical compound, often used in the field of chemical ecology, particularly in the study of insect behavior and pest management .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl isobutyrate can be synthesized through esterification reactions. One common method involves the reaction of tetradecanol with isobutyric acid in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved using continuous flow microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tetradecyl isobutyrate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of this bond in the presence of water or a base.

Common Reagents and Conditions

    Esterification: Tetradecanol and isobutyric acid with an acid catalyst under reflux conditions.

    Hydrolysis: Water or a base such as sodium hydroxide under mild heating.

Major Products

    Esterification: this compound and water.

    Hydrolysis: Tetradecanol and isobutyric acid.

Scientific Research Applications

Tetradecyl isobutyrate is widely used in scientific research, particularly in the study of insect behavior. It is a key component of the aggregation pheromone of the bean bug, Riptortus pedestris. This pheromone is used to attract both male and female bugs, making it a valuable tool in integrated pest management strategies .

Mechanism of Action

The mechanism of action of tetradecyl isobutyrate involves its role as a semiochemical. It interacts with the olfactory receptors of insects, triggering behavioral responses such as aggregation. The molecular targets are the olfactory receptors, and the pathways involved include the olfactory signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Myristyl isobutyrate
  • Octadecyl isobutyrate

Uniqueness

Tetradecyl isobutyrate is unique due to its specific role in the aggregation pheromone of Riptortus pedestris. While similar compounds like myristyl isobutyrate and octadecyl isobutyrate may also act as semiochemicals, this compound’s specific interaction with the bean bug’s olfactory system makes it particularly valuable in pest management .

Properties

IUPAC Name

tetradecyl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3/h17H,4-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSDKUROIWNCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is tetradecyl isobutyrate and what is its ecological role?

A1: this compound (14:iBu) is a chemical compound identified as a key component of the aggregation pheromone in several insect species, notably the bean bugs Riptortus clavatus and Riptortus pedestris. [, , , , , , , , ] These male-produced pheromones attract both male and female conspecifics, facilitating aggregation. [, , , , , , ] This aggregation behavior is believed to be linked to feeding and mating activities. [, , ]

Q2: How does the presence of food sources influence the production of this compound?

A2: Studies on Riptortus pedestris reveal a strong link between diet and 14:iBu production. Males fed a diet of soybeans, a preferred food source, exhibited significantly higher levels of 14:iBu compared to those fed sweet persimmon fruit. [] This suggests that access to suitable food resources is crucial for optimal pheromone production in this species.

Q3: Does the amount of this compound produced by individual bean bugs vary?

A3: Yes, there is significant individual variation in the amount of 14:iBu produced by male Riptortus pedestris. [, ] Research indicates a positive correlation between the amount of 14:iBu and the number of conspecifics attracted to an individual male. [, ] Factors such as fat body development and diet appear to influence individual pheromone production levels. [, , ]

Q4: Are there other compounds that work in conjunction with this compound in the aggregation pheromone?

A4: Yes, the aggregation pheromone of Riptortus clavatus is composed of three main components: 14:iBu, (E)-2-hexenyl (E)-2-hexenoate (E2HE2H), and (E)-2-hexenyl (Z)-3-hexenoate (E2HZ3H). [, , , ] The attractiveness of 14:iBu is enhanced when combined with E2HE2H and E2HZ3H, suggesting a synergistic effect. [, , ] Additionally, (E)-2-hexenyl hexanoate, initially identified as an alarm pheromone, was found to increase the attractiveness of 14:iBu in field experiments, suggesting it may also play a role in aggregation. []

Q5: How do environmental factors influence the production of aggregation pheromones, including this compound?

A5: Photoperiod significantly impacts sexual maturation and pheromone production in Riptortus pedestris. [] Males reared under short photoperiods (10L14D) did not produce detectable levels of 14:iBu and were not attractive to conspecifics, indicating reproductive diapause. In contrast, males reared under long photoperiods (16L8D) produced 14:iBu and successfully attracted conspecifics. [] This suggests that seasonal changes in day length may regulate pheromone production and mating behavior in this species.

Q6: Beyond attracting conspecifics, does this compound have other ecological impacts?

A6: Interestingly, the aggregation pheromone of Riptortus clavatus, particularly the component E2HZ3H, attracts its egg parasitoid, Ooencyrtus nezarae. [] This highlights the complexity of chemical communication in ecological systems, where a single compound can mediate interactions between different species, including those in a parasitic relationship.

Q7: Are there geographical variations in the composition of the aggregation pheromone in Riptortus clavatus?

A7: Yes, analysis of the aggregation pheromone composition in Riptortus clavatus populations from different regions in Korea and Japan revealed variations in the ratios of E2HZ3H, E2HE2H, and 14:iBu. [, ] This suggests potential geographical variations in pheromone communication within the species.

Q8: Have there been attempts to utilize the aggregation pheromone of Riptortus clavatus for pest control?

A8: Research has explored using the aggregation pheromone of Riptortus clavatus, specifically E2HZ3H, for attracting and concentrating its egg parasitoid Ooencyrtus nezarae as a biological control strategy. [] Field trials showed that E2HZ3H effectively attracted parasitoids, leading to increased parasitism rates on R. clavatus eggs without increasing pest density. [] This demonstrates the potential for utilizing pheromone components in integrated pest management programs.

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